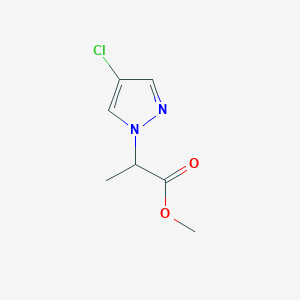

methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate

Description

Context and Significance of Pyrazole (B372694) Derivatives in Contemporary Organic Chemistry Research

Pyrazole, a five-membered heterocyclic organic compound with two adjacent nitrogen atoms, forms the core of a vast and significant class of derivatives. nih.gov In the history of heterocyclic chemistry, pyrazole derivatives have become crucial building blocks due to their versatile chemical reactivity and accessibility through various synthetic routes. molbase.comnih.gov The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous established drugs with diverse therapeutic activities. nih.gov

The significance of pyrazole derivatives extends across multiple scientific and industrial domains. They are integral to the development of pharmaceuticals, demonstrating a wide spectrum of biological activities including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties. chemicalbook.com Beyond medicine, these compounds are vital in the agrochemical sector, serving as key intermediates in the synthesis of herbicides, insecticides, and fungicides. nih.govchemicalbook.com Their unique chemical properties also lend them to applications in material science, such as in the creation of dyes, fluorescent agents, and advanced polymers. molbase.comchemicalbook.com The continued exploration of pyrazole chemistry remains a dynamic and productive field in modern organic research. molbase.com

Overview of Propanoate Derivatives in Synthetic Chemistry

Propanoate derivatives, esters and salts of propanoic acid, are fundamental building blocks in synthetic organic chemistry. The propanoate structural motif is present in a wide array of organic molecules, including many pharmaceuticals, agrochemicals, and flavorings. researchgate.net For instance, arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

In synthesis, propanoates serve as versatile intermediates. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing a handle for molecular elaboration. pharmaffiliates.comuni.lu The carbon backbone of the propanoate can be functionalized at various positions, allowing for the construction of more complex molecular architectures. Their utility is demonstrated in a range of chemical transformations, including condensation reactions, nucleophilic substitutions, and stereoselective additions, making them indispensable tools for the synthetic chemist. researchgate.netsmolecule.com

Specific Research Focus: Methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate and its Structural Attributes

The specific focus of this article is the compound methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate. While detailed research dedicated exclusively to this molecule is limited in publicly accessible literature, its chemical nature can be thoroughly understood by examining its structural components.

The molecule's architecture is a combination of the two scaffolds discussed previously: a substituted pyrazole ring and a methyl propanoate chain. The propanoate group is attached to one of the pyrazole's nitrogen atoms at the 2-position of the propanoate chain.

Structural Attributes:

4-Chloro-1H-pyrazole Ring: This is a five-membered aromatic heterocycle. The presence of two nitrogen atoms influences the electron distribution within the ring, and the chlorine atom at the 4-position acts as an electron-withdrawing group, affecting the ring's reactivity in substitution reactions.

Methyl Propanoate Moiety: This functional group consists of a three-carbon chain with a methyl ester at one end. The carbon atom at the second position (the α-carbon), which is bonded to the pyrazole nitrogen, is a chiral center. This means the compound can exist as two distinct enantiomers.

Linkage: The connection between the N-1 atom of the pyrazole ring and the C-2 atom of the propanoate chain establishes the final structure.

The combination of a halogenated aromatic heterocycle with an ester functional group suggests potential applications as an intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research.

Below is a table summarizing the known properties of this compound.

| Property | Data |

| Chemical Name | Methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate |

| Molecular Formula | C₇H₉ClN₂O₂ |

| Molecular Weight | 188.61 g/mol |

| Physical Properties | Data not available in cited literature. |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-chloropyrazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-5(7(11)12-2)10-4-6(8)3-9-10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJIPICDPUCZOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N1C=C(C=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of Methyl 2 4 Chloro 1h Pyrazol 1 Yl Propanoate

Transformations of the Ester Group

The methyl propanoate side chain is amenable to several fundamental organic transformations, providing a straightforward route to modify the molecule's polarity, size, and hydrogen bonding capabilities.

The ester group of methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid. This transformation is a foundational step for further derivatization, such as the formation of salts or more complex amide linkages. Basic hydrolysis, typically employing alkali metal hydroxides like sodium hydroxide (B78521) or lithium hydroxide in an aqueous or mixed aqueous-organic solvent system, proceeds via a nucleophilic acyl substitution mechanism. Acid-catalyzed hydrolysis, while also effective, is often reversible and may require harsher conditions. The resulting carboxylic acid is a key intermediate for accessing other functional groups.

| Reactant | Reagents/Conditions | Product |

|---|---|---|

| Methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate | 1. NaOH or LiOH, H₂O/THF 2. H₃O⁺ workup | 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid |

The ester can be converted into a variety of amides through reaction with primary or secondary amines. This aminolysis process typically requires heating or catalytic activation to proceed at a reasonable rate. The resulting amides introduce new structural diversity and potential for biological interactions.

Similarly, reaction with hydrazine (B178648) or its derivatives yields the corresponding hydrazide, 2-(4-chloro-1H-pyrazol-1-yl)propanehydrazide. Hydrazide-hydrazones are known to be important precursors in the synthesis of various heterocyclic compounds and have been noted for their pharmaceutical applications. benthamopen.com The formation of carbohydrazides from pyrazole (B372694) precursors by reacting with hydrazine hydrate (B1144303) is a documented synthetic route. researchgate.net This conversion introduces a reactive hydrazide moiety that can be used for subsequent cyclization or condensation reactions.

| Reactant | Reagents/Conditions | Product Class | Example Product |

|---|---|---|---|

| Methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate | R¹R²NH (Primary or Secondary Amine), Heat | Amide | N-R¹, N-R²-2-(4-chloro-1H-pyrazol-1-yl)propanamide |

| Methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate | NH₂NH₂·H₂O (Hydrazine Hydrate), Alcohol, Heat | Hydrazide | 2-(4-chloro-1H-pyrazol-1-yl)propanehydrazide |

Reduction of the ester group provides access to the corresponding primary alcohol, 2-(4-chloro-1H-pyrazol-1-yl)propan-1-ol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The resulting alcohol serves as a valuable synthetic handle for further functionalization, including etherification, oxidation to the corresponding aldehyde, or conversion to leaving groups for nucleophilic substitution reactions.

| Reactant | Reagents/Conditions | Product |

|---|---|---|

| Methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate | 1. LiAlH₄, Anhydrous THF or Et₂O 2. H₃O⁺ workup | 2-(4-chloro-1H-pyrazol-1-yl)propan-1-ol |

Reactions Involving the Chloro Substituent on the Pyrazole Ring

The chloro group at the C4 position of the pyrazole ring is a key site for introducing molecular complexity, primarily through nucleophilic substitution and modern cross-coupling methodologies.

The C-Cl bond on the pyrazole ring can be susceptible to nucleophilic aromatic substitution (SNAr). Although less reactive than its bromo or iodo counterparts, the chloro group can be displaced by strong nucleophiles, often under thermal conditions or with catalytic aid. Studies on related 4-halopyrazole systems have shown that reactions with arylamines in the presence of copper salts can lead to the formation of 4-arylamino pyrazole derivatives. osti.gov This suggests that various nitrogen, oxygen, and sulfur nucleophiles could potentially displace the chlorine atom to form new C-N, C-O, and C-S bonds, respectively.

| Reactant | Nucleophile Example | Potential Product | Reaction Type |

|---|---|---|---|

| Methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate | Aniline (ArNH₂) | Methyl 2-(4-(phenylamino)-1H-pyrazol-1-yl)propanoate | Nucleophilic Aromatic Substitution |

| Methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate | Sodium Methoxide (NaOMe) | Methyl 2-(4-methoxy-1H-pyrazol-1-yl)propanoate | Nucleophilic Aromatic Substitution |

| Methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate | Sodium Thiophenoxide (NaSPh) | Methyl 2-(4-(phenylthio)-1H-pyrazol-1-yl)propanoate | Nucleophilic Aromatic Substitution |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been widely applied in medicinal chemistry and materials science. nih.govnih.gov The C-Cl bond of the pyrazole ring can serve as an electrophilic partner in these transformations, although it is generally less reactive than C-Br or C-I bonds, often requiring specialized catalyst systems or more forcing reaction conditions.

Suzuki Reaction : This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is a robust method for forming C-C bonds and has been used for the synthesis of 4-arylpyrazoles. acs.org This methodology would allow for the introduction of a wide range of aryl or heteroaryl substituents at the C4 position.

Heck Reaction : The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Studies have demonstrated the successful Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles with various alkenes. clockss.org While aryl chlorides are more challenging substrates, the use of appropriate ligands and conditions can facilitate this transformation, leading to 4-vinylpyrazole derivatives.

Sonogashira Reaction : This reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a highly effective method for synthesizing arylalkynes. The Sonogashira coupling has been successfully applied to iodo-pyrazole derivatives to prepare 4-alkynylpyrazoles, indicating its potential applicability to the less reactive 4-chloro analogue. clockss.orgresearchgate.net

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Class |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-Aryl-1H-pyrazole derivative |

| Heck Coupling | Alkene (R-CH=CH₂) | Pd(0) catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 4-Vinyl-1H-pyrazole derivative |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | 4-Alkynyl-1H-pyrazole derivative |

Reactivity of the Pyrazole Heterocycle

The reactivity of the pyrazole ring in methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate is influenced by the electronic effects of its substituents: the chlorine atom at the C4 position, and the methyl propanoate group at the N1 position. The pyrazole ring itself is an aromatic heterocycle. The nitrogen atom at position 2 is pyridine-like and generally not reactive towards electrophiles unless protonated. The nitrogen at position 1 is pyrrole-like, having already participated in N-alkylation.

Electrophilic Aromatic Substitution on the Pyrazole Ring

Electrophilic aromatic substitution is a characteristic reaction of pyrazole and its derivatives. The position of substitution on the pyrazole ring is directed by the existing substituents. In unsubstituted pyrazole, electrophilic attack predominantly occurs at the C4 position due to the electronic distribution in the ring. rrbdavc.org

For methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate, the C4 position is already occupied by a chlorine atom. The chlorine atom is a deactivating group but an ortho-, para-director in benzene (B151609) rings. In the pyrazole system, its electronic influence, combined with the directing effect of the N1-substituent, will determine the position of further substitution. The N1-alkyl group and the C4-chloro group both tend to direct incoming electrophiles to the C5 position. The C3 position is less favored for substitution. Therefore, electrophilic aromatic substitution reactions on methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate are expected to yield C5-substituted products.

Common electrophilic substitution reactions for pyrazoles include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions for these reactions on methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate would need to be determined empirically.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | methyl 2-(4-chloro-5-nitro-1H-pyrazol-1-yl)propanoate |

| Bromination | Br₂/FeBr₃ | methyl 2-(5-bromo-4-chloro-1H-pyrazol-1-yl)propanoate |

| Sulfonation | Fuming H₂SO₄ | methyl 2-(4-chloro-5-sulfo-1H-pyrazol-1-yl)propanoate |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | methyl 2-(5-acyl-4-chloro-1H-pyrazol-1-yl)propanoate |

Annulation Reactions Leading to Fused Heterocyclic Systems

The pyrazole ring of methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate can serve as a foundation for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry. nih.govnih.gov Annulation reactions typically involve the reaction of a substituted pyrazole with a bifunctional reagent, leading to the formation of a new ring fused to the pyrazole core.

One common strategy involves the use of 5-aminopyrazole derivatives, which can react with 1,3-dicarbonyl compounds or their equivalents to form pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.netrsc.org Although the target compound is not a 5-aminopyrazole, it could potentially be converted to one through a sequence of nitration at C5 followed by reduction. The resulting amino group could then undergo condensation and cyclization.

Another important class of fused pyrazoles are the pyrazolo[3,4-b]pyridines. nih.govmdpi.com Their synthesis often starts from 5-aminopyrazoles reacting with various 1,3-dielectrophiles. nih.govmdpi.com Alternatively, functionalization of the C5 position of methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate with a group that can participate in a cyclization reaction with a suitable partner could lead to the formation of a fused pyridine (B92270) ring.

A hypothetical route to a fused pyrazolo[1,5-a]pyrimidine (B1248293) system is outlined below:

Nitration: Introduction of a nitro group at the C5 position of methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate.

Reduction: Reduction of the nitro group to an amino group to yield methyl 2-(5-amino-4-chloro-1H-pyrazol-1-yl)propanoate.

Condensation and Cyclization: Reaction of the 5-aminopyrazole derivative with a 1,3-dicarbonyl compound, such as acetylacetone, to form the pyrazolo[1,5-a]pyrimidine ring.

Table 2: Potential Fused Heterocyclic Systems from Derivatives of Methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate

| Starting Pyrazole Derivative | Reagent | Fused Heterocyclic System |

| methyl 2-(5-amino-4-chloro-1H-pyrazol-1-yl)propanoate | Acetylacetone | Pyrazolo[1,5-a]pyrimidine |

| methyl 2-(5-amino-4-chloro-1H-pyrazol-1-yl)propanoate | Ethyl acetoacetate | Pyrazolo[1,5-a]pyrimidin-7-one |

| methyl 2-(4-chloro-5-formyl-1H-pyrazol-1-yl)propanoate | Malononitrile, Base | Pyrazolo[3,4-b]pyridine |

Mechanistic Investigations of Key Chemical Transformations

Due to the limited specific literature on methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate, the mechanistic discussion is based on established principles of pyrazole chemistry.

Studies on Regioselectivity and Stereoselectivity

Regioselectivity in electrophilic aromatic substitution on the pyrazole ring is primarily governed by the electronic effects of the substituents. As discussed in section 3.3.1, the combined directing effects of the N1-propanoate and C4-chloro substituents are expected to favor electrophilic attack at the C5 position. This is consistent with the general observation that the C4 and C5 positions of the pyrazole ring are the most susceptible to electrophilic attack, with the specific outcome depending on the substitution pattern. nih.gov

In annulation reactions, regioselectivity is a critical consideration, particularly when unsymmetrical reagents are used. For instance, in the formation of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles and unsymmetrical 1,3-dicarbonyl compounds, two isomeric products can potentially be formed. The regiochemical outcome is determined by the relative reactivity of the two carbonyl groups towards the initial nucleophilic attack by the exocyclic amino group of the pyrazole.

Stereoselectivity becomes a factor when a new chiral center is created during a reaction. In the case of methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate, the propanoate side chain already contains a chiral center at the alpha-carbon. Any reaction that introduces a new stereocenter could potentially lead to diastereomers. The stereochemical outcome would depend on the reaction mechanism and the influence of the existing chiral center. For example, if a reaction were to occur at the carbonyl group of the ester, the approach of the nucleophile could be influenced by the stereochemistry of the adjacent carbon, potentially leading to a diastereoselective reaction.

Reaction Pathway Elucidation

The elucidation of reaction pathways for transformations involving methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate would rely on standard physical organic chemistry techniques.

For electrophilic aromatic substitution , the generally accepted mechanism involves the formation of a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion. The reaction proceeds in two steps:

Attack of the electrophile on the pyrazole ring to form the sigma complex.

Deprotonation of the sigma complex to restore the aromaticity of the ring.

The rate-determining step is typically the formation of the sigma complex. The stability of the possible intermediates for attack at C3 and C5 would determine the regiochemical outcome, with the more stable intermediate being formed preferentially.

For the annulation reaction to form a pyrazolo[1,5-a]pyrimidine from a 5-amino-4-chloropyrazole derivative and a 1,3-dicarbonyl compound, the proposed pathway is a condensation-cyclization sequence:

Nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl groups of the 1,3-dicarbonyl compound to form a carbinolamine intermediate.

Dehydration of the carbinolamine to form an enamine.

Intramolecular cyclization via attack of the pyrazole N2 atom onto the second carbonyl group.

A final dehydration step to yield the aromatic pyrazolo[1,5-a]pyrimidine.

Computational studies could be employed to model the transition states and intermediates for these proposed pathways to provide further insight into the reaction mechanisms and predict the observed selectivity.

Structural Elucidation and Advanced Spectroscopic Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Without access to the specific spectral data from experimental analysis of methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate, any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy. Further research or de novo synthesis and characterization of the compound would be necessary to obtain the data required to fulfill the original request.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate is expected to exhibit a unique pattern of absorption bands corresponding to the vibrations of its distinct structural components: the methyl propanoate group and the 4-chloropyrazole ring.

By analyzing data from analogous structures, a predictive assignment of the principal absorption bands can be made. The methyl propanoate moiety is characterized by a strong carbonyl (C=O) stretching vibration, typically observed in the 1750–1735 cm⁻¹ region for saturated aliphatic esters. docbrown.info Another key indicator for the ester group is the C-O stretching vibration, which appears in the 1200–1170 cm⁻¹ range. docbrown.inforesearchgate.net

The pyrazole ring contributes several characteristic bands. Aromatic C-H stretching vibrations are anticipated between 3100-3000 cm⁻¹. vscht.cz The stretching vibrations of the C=N and C=C bonds within the heterocyclic ring typically produce a series of absorptions in the 1600–1483 cm⁻¹ region. researchgate.net Furthermore, the C-Cl bond is expected to show an absorption in the fingerprint region, generally between 850–550 cm⁻¹. orgchemboulder.com The aliphatic C-H bonds of the propanoate's methyl and ethyl groups will produce stretching absorptions in the 2975–2860 cm⁻¹ range. docbrown.inforesearchgate.net

The expected characteristic IR absorption bands for methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate are summarized in the table below.

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |

| 3100–3000 | C-H stretch | Pyrazole Ring | Medium |

| 2975–2860 | C-H stretch | Aliphatic (CH₃, CH₂) | Medium |

| 1750–1735 | C=O stretch | Ester | Strong |

| 1600–1483 | C=C, C=N stretch | Pyrazole Ring | Medium-Weak |

| 1200–1170 | C-O stretch | Ester | Strong |

| 850–550 | C-Cl stretch | Chloro-substituent | Medium-Strong |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate is not available in the surveyed literature, analysis of closely related compounds, such as 4-chloro-1H-pyrazole, offers significant insight into the expected structural parameters.

The crystal structure of 4-chloro-1H-pyrazole was determined at 170 K to have orthorhombic symmetry and belong to the Pnma space group. nih.gov It is reasonable to infer that methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate would crystallize in a common space group, such as a monoclinic or orthorhombic system. The bond lengths and angles within the 4-chloropyrazole core of the target molecule are expected to be consistent with those reported for 4-chloro-1H-pyrazole, where C-N bond lengths are approximately 1.334–1.335 Å. nih.gov The geometry of the propanoate substituent would adopt a staggered conformation to minimize steric strain.

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. In pyrazole derivatives, hydrogen bonding is a dominant directional force. nih.gov The crystal structure of 4-chloro-1H-pyrazole, for instance, features intermolecular N-H···N hydrogen bonds that organize the molecules into trimeric assemblies. nih.gov

For methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate, the pyrazole ring lacks an N-H proton for donation, as the nitrogen at position 1 is substituted. However, the nitrogen at position 2 remains a potential hydrogen bond acceptor. The most significant interactions would likely involve the ester group's carbonyl oxygen, which is a strong hydrogen bond acceptor. Therefore, weak C-H···O hydrogen bonds between the aliphatic or pyrazole C-H donors and the carbonyl oxygen of neighboring molecules are expected to be a key packing motif. imedpub.com

Other non-covalent interactions that contribute to the stability of the crystal lattice include C-H···π interactions, where the C-H bonds interact with the π-system of the pyrazole ring, and potentially weak C-H···Cl interactions. imedpub.com The interplay of these varied strong and weak interactions dictates the final three-dimensional supramolecular architecture. imedpub.comcardiff.ac.uk

Methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate is a chiral molecule, containing a stereocenter at the second carbon of the propanoate chain. The determination of the absolute configuration (R or S) of such chiral molecules is crucial.

The definitive method for determining absolute configuration in the solid state is X-ray crystallography, provided a suitable single crystal can be grown. The technique of anomalous dispersion, often requiring the presence of an atom heavier than oxygen, allows for the unambiguous assignment of the absolute stereostructure. soton.ac.uk

For molecules in the solution phase or when suitable crystals cannot be obtained, Vibrational Circular Dichroism (VCD) spectroscopy has emerged as a powerful and reliable alternative. biotools.usnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us The absolute configuration is determined by comparing the experimental VCD spectrum to a theoretical spectrum predicted by ab initio Density Functional Theory (DFT) calculations for one of the enantiomers (e.g., the R-enantiomer). nih.govnih.gov A direct correspondence between the signs and intensities of the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to validate the compound's empirical formula and assess its purity. The molecular formula for methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate is C₇H₉ClN₂O₂.

The theoretical elemental composition has been calculated and is presented in the table below. For synthesized pyrazole derivatives, experimental values are typically expected to be within ±0.4% of the calculated values, confirming the structure and purity of the compound. nih.gov

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 84.077 | 44.15% |

| Hydrogen | H | 1.008 | 9.072 | 4.76% |

| Chlorine | Cl | 35.453 | 35.453 | 18.61% |

| Nitrogen | N | 14.007 | 28.014 | 14.70% |

| Oxygen | O | 15.999 | 31.998 | 16.79% |

| Total | 190.614 | 100.00% |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of energy promotes electrons from a ground electronic state to a higher energy excited state. The primary chromophore in methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate is the pyrazole ring.

Unsubstituted pyrazole exhibits a strong absorption maximum (λmax) around 203 nm in the gas phase, which is attributed to a π→π* transition. rsc.org The introduction of substituents onto the pyrazole ring can shift the absorption maxima and introduce new transitions. Substituted pyrazoles often show characteristic absorption bands in the 230-330 nm range. nih.govnih.gov These absorptions are typically assigned to π→π* and n→π* electronic transitions. The n→π* transitions, which involve the promotion of an electron from a non-bonding lone pair (on the nitrogen atoms) to an anti-bonding π* orbital, are generally weaker in intensity and can sometimes be obscured by the stronger π→π* transitions. nih.gov The ester group is not expected to be conjugated with the pyrazole ring and thus would have a minimal effect on the primary absorption bands.

| Probable λmax Range (nm) | Type of Transition | Chromophore |

| ~200-250 | π→π | Pyrazole Ring |

| ~250-330 | n→π | Pyrazole Ring (N lone pairs) |

Computational and Theoretical Chemistry of Methyl 2 4 Chloro 1h Pyrazol 1 Yl Propanoate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of molecules. Methodologies such as DFT offer a balance between computational cost and accuracy, making them suitable for studying medium-sized organic molecules.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. For methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis is crucial as the rotation around single bonds, particularly the C-N bond connecting the pyrazole (B372694) ring and the propanoate side chain, can lead to different stable conformers. Computational methods can identify these low-energy conformers and determine their relative stabilities. Studies on similar pyrazole derivatives have shown that the pyrazole ring itself is largely planar, but the orientation of substituents can vary significantly. nih.govnih.gov For instance, in a related methyl ester, the plane of the ester group was found to be rotated by 31.79 (5)° from the pyrazole ring plane. nih.gov

Table 1: Predicted Geometrical Parameters for Methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate Note: These are representative values based on DFT calculations of similar pyrazole structures. nih.gov

| Parameter | Bond/Atoms | Predicted Value |

| Bond Lengths (Å) | ||

| N1–N2 (pyrazole) | 1.375 | |

| C3=N2 (pyrazole) | 1.299 | |

| N1–C(propanoate) | 1.430 | |

| C=O (ester) | 1.210 | |

| C4–Cl (pyrazole) | 1.740 | |

| Bond Angles (°) | ||

| N2–N1–C5 | 112.5 | |

| C3–N2–N1 | 109.5 | |

| N1–C(propanoate)–C(methyl) | 110.0 | |

| Dihedral Angle (°) | ||

| C5(pyrazole)–N1–C(propanoate)–C=O | ~30 - 70 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eumalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.euresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net

For methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate, the HOMO is expected to be localized primarily on the electron-rich 4-chloropyrazole ring, which acts as the primary electron-donating site. Conversely, the LUMO would likely be distributed across the pyrazole ring and the electron-accepting carbonyl group of the methyl propanoate moiety. acadpubl.eumalayajournal.org The charge transfer within the molecule, indicated by the HOMO and LUMO distributions, is key to its reactivity. malayajournal.org

Table 2: Predicted Frontier Molecular Orbital Energies Note: Values are illustrative and based on typical DFT (B3LYP/6-31G(d,p)) calculations for similar heterocyclic compounds. acadpubl.eumalayajournal.org

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.15 |

| Energy Gap (ΔE) | 5.35 |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. malayajournal.org The MEP surface maps the electrostatic potential onto the electron density surface.

In an MEP map of methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate, distinct regions of charge would be visible:

Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They are expected to be concentrated around the nitrogen atom (N2) of the pyrazole ring and the carbonyl oxygen of the ester group. acadpubl.eu

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. The hydrogen atoms, particularly those on the pyrazole ring and the methyl group of the side chain, would exhibit positive potential.

Neutral Potential (Green): These regions represent areas of relatively neutral charge, such as the carbon backbone.

This analysis helps in understanding intermolecular interactions, including hydrogen bonding. nih.gov

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates and calculating the energy profiles of transition states. For reactions involving methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate, such as its synthesis or subsequent transformations, theoretical calculations can map out the entire reaction pathway.

For example, in the synthesis of related tris(pyrazolyl)methane compounds, DFT calculations were used to model the transition states, suggesting an SN2-type mechanism where a deprotonated pyrazole species acts as the nucleophile. mdpi.com A similar approach could be applied to understand the formation of the N-C bond between the pyrazole ring and the propanoate group in the title compound. By calculating the Gibbs free energy and enthalpy of reactants, products, and transition states, chemists can determine the favorability and activation energy of a proposed mechanism, providing insights that are often difficult to obtain experimentally. mdpi.com

Spectroscopic Property Predictions and Validation

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation in organic chemistry. science.gov Theoretical calculations of NMR chemical shifts (δ) and shielding tensors (σ) have become a standard tool for validating proposed structures. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for these calculations. researchgate.net

By performing GIAO calculations on the optimized geometry of methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate, one can predict the ¹H and ¹³C NMR chemical shifts. These calculated values are then correlated with the experimental spectrum. A strong linear correlation between the theoretical and experimental shifts provides high confidence in the structural assignment. excli.de Discrepancies can often be explained by solvent effects or conformational dynamics not fully captured by the gas-phase theoretical model. researchgate.net

Table 3: Comparison of Hypothetical Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) Note: These are representative values based on known chemical shifts for pyrazole and propanoate fragments. excli.deasianpubs.org

| Atom/Group | Hypothetical Experimental δ (ppm) | Calculated δ (ppm) |

| ¹H NMR | ||

| H3 (pyrazole) | 7.65 | |

| H5 (pyrazole) | 7.90 | |

| CH (propanoate) | 5.10 | |

| OCH₃ (ester) | 3.75 | |

| CH₃ (propanoate) | 1.70 | |

| ¹³C NMR | ||

| C=O (ester) | 171.0 | |

| C3 (pyrazole) | 139.0 | |

| C5 (pyrazole) | 130.0 | |

| C4 (pyrazole) | 108.0 | |

| CH (propanoate) | 58.0 | |

| OCH₃ (ester) | 53.0 | |

| CH₃ (propanoate) | 18.0 |

Vibrational Frequency Analysis for IR Spectral Interpretation

Vibrational frequency analysis, typically performed using quantum chemical calculations such as Density Functional Theory (DFT), is a cornerstone for interpreting infrared (IR) spectra. This analysis predicts the vibrational modes of a molecule, which correspond to the stretching, bending, and torsional motions of its atoms. Each calculated vibrational frequency can be correlated with a specific absorption band in an experimental IR spectrum, allowing for a detailed assignment of spectral features.

For methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate, a theoretical vibrational analysis would identify characteristic frequencies for its key functional groups. This would include the stretching vibration of the carbonyl (C=O) group of the ester, typically expected in the 1735-1750 cm⁻¹ region. Stretching modes for the C-N and C=N bonds within the pyrazole ring, as well as the C-Cl bond, would also be predicted, providing a theoretical fingerprint of the molecule.

A data table of predicted versus experimental vibrational frequencies would be the standard output of such a study, similar to the illustrative example below.

Interactive Data Table: Illustrative Vibrational Frequency Analysis (Note: The following data is hypothetical and for illustrative purposes only, as no specific study is available for the target compound.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | 1740 | Not Available |

| C-H Stretch (Aliphatic) | 2980-3010 | Not Available |

| C-H Stretch (Aromatic) | 3100-3150 | Not Available |

| C-N Stretch (Ring) | 1350-1380 | Not Available |

| C-Cl Stretch | 750-800 | Not Available |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules over time and their interactions with other molecules.

Molecular dynamics (MD) simulations model the movement of atoms in a molecule over time, providing insights into its conformational flexibility and dynamic behavior. For methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate, an MD study would reveal the preferred three-dimensional arrangements (conformers) of the molecule in different environments, such as in a solvent or in a vacuum.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or a catalyst. This method is instrumental in understanding the non-covalent interactions—like hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex.

In a hypothetical study of methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate, molecular docking could be used to investigate its binding mode to the active site of a novel chemical receptor or catalyst. The results would highlight the key amino acid residues or catalytic sites involved in the interaction and provide a binding affinity score, which is an estimate of the strength of the interaction. This information is invaluable for the rational design of new catalysts or receptors with tailored specificities.

Potential Applications in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate for Complex Organic Molecules

The structure of methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate makes it an attractive starting material for the synthesis of a variety of complex organic molecules. The pyrazole (B372694) core is a common motif in many biologically active compounds, and the chloro and methyl propanoate substituents offer multiple sites for chemical modification. nih.govnih.gov The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, ketones, or other functional groups. The chloro substituent on the pyrazole ring can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. These transformations enable the elaboration of the pyrazole scaffold into more intricate structures with potential applications in medicinal chemistry and agrochemical research. researchgate.net

Precursor for Advanced Heterocyclic Scaffolds and Ring Systems

One of the most promising applications of methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate is its use as a precursor for the synthesis of fused heterocyclic systems. Pyrazole-containing fused rings, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, are of significant interest due to their wide range of biological activities, including their roles as kinase inhibitors in cancer therapy. nih.govrsc.orgrsc.org

The 4-chloro-1H-pyrazol-1-yl moiety can serve as a key building block for the construction of pyrazolo[3,4-d]pyrimidines. researchgate.netresearchgate.net For instance, the chloro group can be displaced by a nucleophile, which can then participate in a cyclization reaction to form the fused pyrimidine ring.

While the direct conversion of a 1-substituted pyrazole to a pyrazolo[1,5-a]pyrimidine (B1248293) is less common, modification of the propanoate side chain to introduce a suitable three-carbon unit with appropriate functional groups could facilitate a cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine core. The synthesis of these scaffolds is of great interest for the development of new therapeutic agents.

Ligand Chemistry for Coordination Compounds and Metal Complexes

The pyrazole moiety is a well-known and versatile ligand in coordination chemistry, capable of coordinating to a wide range of metal ions. nih.gov The nitrogen atoms of the pyrazole ring can act as donors, and the presence of the propanoate group in methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate introduces an additional potential coordination site through the carbonyl oxygen. This allows the compound, or its derivatives, to act as a bidentate or even a multidentate ligand.

The coordination of such ligands to metal centers can lead to the formation of discrete metal complexes or extended coordination polymers with interesting structural topologies and properties. researchgate.netunibo.itacs.orgacs.org For instance, the formation of coordination polymers with lanthanide ions is of particular interest due to the potential for creating materials with unique photoluminescent properties. mdpi.comrsc.orgscispace.com The specific electronic and steric properties imparted by the chloro and propanoate substituents can influence the coordination geometry, stability, and ultimately the physical properties of the resulting metal complexes.

| Ligand Type | Potential Coordination Modes | Resulting Structures | Potential Applications |

| Pyrazole-based | Monodentate, Bidentate (N,N or N,O) | Discrete Complexes, Coordination Polymers | Catalysis, Luminescent Materials |

| Pyrazole-carboxylate | Bidentate, Bridging | 1D, 2D, or 3D Coordination Polymers | Gas Storage, Separation |

Potential in the Development of New Materials with Specific Electronic or Optical Properties

Pyrazole derivatives are increasingly being explored for their potential in materials science due to their inherent electronic and optical properties. The pyrazole ring is an electron-rich heterocycle, and its incorporation into polymeric structures can lead to the development of conductive polymers. These materials have potential applications in various electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Furthermore, the functionalization of the pyrazole ring allows for the tuning of its electronic and photophysical properties. The introduction of a chloro group, as in methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate, can influence the electronic nature of the pyrazole ring, which in turn can affect the properties of materials derived from it. Pyrazole-containing compounds have been shown to exhibit fluorescence, and by modifying the substituents on the pyrazole ring, it is possible to create materials with tailored emission wavelengths and quantum yields. mdpi.com This makes them promising candidates for the development of new fluorescent probes, sensors, and electroluminescent materials.

| Material Type | Key Feature | Potential Application |

| Conductive Poly(pyrazoles) | Electrical Conductivity | Organic Electronics |

| Photoluminescent Materials | Light Emission | OLEDs, Sensors, Bioimaging |

Future Directions and Emerging Research Avenues

Development of More Sustainable and Greener Synthetic Methods

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of synthesizing methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate will undoubtedly focus on the adoption of greener and more sustainable practices. Key areas of development include:

Eco-friendly Solvents and Solvent-Free Reactions: A significant shift away from hazardous organic solvents is anticipated. Research will likely explore the use of water, deep eutectic solvents (DESs), and ionic liquids as reaction media. benthamdirect.comresearchgate.net Solvent-free reaction conditions, such as grinding and solid-phase synthesis, also present a promising avenue for minimizing environmental impact. researchgate.net

Energy-Efficient Techniques: Microwave-assisted and ultrasound-assisted syntheses are expected to gain prominence. benthamdirect.comnih.gov These methods can significantly reduce reaction times and energy consumption compared to conventional heating.

Renewable Resources and Recyclable Catalysts: The use of renewable starting materials and recyclable catalysts, such as magnetic nano-[CoFe2O4], will be crucial. researchgate.net Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. mdpi.com

| Green Chemistry Approach | Description | Potential Benefits |

| Use of Green Solvents | Employing environmentally benign solvents like water, ethanol, or deep eutectic solvents. | Reduced toxicity and environmental pollution. |

| Microwave/Ultrasound | Utilizing alternative energy sources to accelerate reactions. | Shorter reaction times, lower energy consumption. |

| Recyclable Catalysts | Developing catalysts that can be easily recovered and reused for multiple reaction cycles. | Waste reduction, improved process economy. |

| Solvent-Free Conditions | Conducting reactions in the absence of a solvent, often through grinding or heating neat reactants. | Elimination of solvent waste, simplified workup. |

Exploration of Novel Catalytic Transformations for Pyrazole-Propanoate Systems

The development of novel catalytic methods will be instrumental in unlocking the full synthetic potential of pyrazole-propanoate systems. Future research is expected to focus on:

Transition-Metal Catalysis: The use of transition metals like copper, rhodium, and nickel to catalyze the formation and functionalization of the pyrazole ring will continue to be an active area of research. nih.gov These catalysts can enable a wide range of transformations, including C-H activation, cross-coupling reactions, and cycloadditions. nih.gov

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for the synthesis of pyrazole derivatives. This approach can provide high levels of stereocontrol and is often more environmentally friendly than traditional metal-based catalysis.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, allowing for the formation of new bonds under mild reaction conditions. organic-chemistry.org The application of this technology to the synthesis and modification of pyrazole-propanoates could lead to the discovery of novel reactivity.

Advanced Computational Studies for Rational Design and Property Prediction

Computational chemistry is poised to play a transformative role in the study of methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate. By leveraging advanced computational techniques, researchers can accelerate the discovery and optimization of new molecules with desired properties. eurasianjournals.com

Density Functional Theory (DFT) Calculations: DFT methods can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of pyrazole derivatives. eurasianjournals.comresearchgate.nettandfonline.comresearchgate.net This information can be used to predict reaction outcomes and design more efficient synthetic routes.

Molecular Docking and QSAR Studies: For applications in medicinal chemistry, molecular docking can be used to predict how pyrazole-propanoate derivatives interact with biological targets. arabjchem.org Quantitative Structure-Activity Relationship (QSAR) models can then be developed to correlate the structural features of these molecules with their biological activity, enabling the rational design of more potent compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of pyrazole-propanoate systems, providing insights into their conformational preferences and interactions with their environment. eurasianjournals.com

| Computational Method | Application | Predicted Properties |

| DFT | Electronic structure analysis | Reactivity, spectroscopic data, orbital energies |

| Molecular Docking | Ligand-protein interaction | Binding affinity, interaction modes |

| QSAR | Structure-activity relationship | Biological activity, toxicity |

| MD Simulations | Dynamic behavior analysis | Conformational changes, solvation effects |

Integration into Supramolecular Assemblies and Smart Materials

The unique structural and electronic properties of pyrazoles make them attractive building blocks for the construction of supramolecular assemblies and smart materials. Future research in this area could explore:

Hydrogen-Bonded Networks: The N-H and nitrogen lone pair of the pyrazole ring are capable of forming strong hydrogen bonds, which can be used to direct the self-assembly of molecules into well-defined supramolecular structures such as dimers, trimers, and chains. nih.govresearchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring can coordinate to metal ions, leading to the formation of coordination polymers and MOFs. These materials have potential applications in gas storage, catalysis, and sensing.

Photoresponsive Materials: Pyrazole derivatives with conjugated systems can exhibit interesting photophysical properties. mdpi.com By incorporating these molecules into polymers or other materials, it may be possible to create smart materials that respond to light.

Mechanistic Studies of Under-Explored Reactivity Pathways

A deeper understanding of the reaction mechanisms governing the formation and reactivity of pyrazoles is essential for the development of new and improved synthetic methods. Future research should focus on:

Knorr Pyrazole Synthesis: While the Knorr synthesis is a classic method for preparing pyrazoles, recent studies have revealed unexpectedly complex reaction pathways. rsc.org Further mechanistic investigations could lead to improved control over regioselectivity and reaction efficiency.

Oxidation-Induced N-N Coupling: The formation of the pyrazole ring via oxidation-induced N-N coupling of diazatitanacycles represents a novel and mechanistically interesting transformation. nih.govumn.edursc.orgrsc.org Elucidating the details of this mechanism could open up new avenues for pyrazole synthesis.

Cycloaddition Reactions: 1,3-dipolar cycloaddition is a key step in many pyrazole syntheses. A more thorough understanding of the factors that control the rate and selectivity of these reactions will be crucial for the development of more efficient synthetic strategies.

Synthesis of Isotopic Variants for Mechanistic Tracing

The synthesis of isotopically labeled versions of methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate can be a powerful tool for elucidating reaction mechanisms. By strategically incorporating isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), researchers can track the fate of individual atoms throughout a chemical transformation. This approach can provide definitive evidence for proposed reaction intermediates and transition states. For example, the synthesis of deuterated pyrazole derivatives has been used to clarify the mechanism of 1,3-dipolar cycloaddition reactions. researchgate.net

Q & A

Q. What are the common synthetic routes for methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, starting with pyrazole ring formation followed by esterification or substitution. Key steps include:

- Nucleophilic substitution : Reacting 4-chloro-1H-pyrazole with methyl 2-bromopropanoate in the presence of a base (e.g., K₂CO₃) in aprotic solvents like DMF or acetonitrile .

- Esterification : Using methanol under acidic conditions to form the methyl ester from a carboxylic acid precursor .

- Purification : Recrystallization from methanol or ethanol improves purity . Optimal conditions include temperatures of 60–80°C, reaction times of 12–24 hours, and inert atmospheres to prevent side reactions. Yield optimization requires monitoring via thin-layer chromatography (TLC) .

Q. How is the molecular structure of methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate confirmed experimentally?

Structural confirmation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, pyrazole protons at 7–8 ppm) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 219.04 for C₇H₈ClN₃O₂) .

- X-ray crystallography : Single-crystal studies reveal bond angles, dihedral angles, and spatial arrangement (e.g., pyrazole ring planarity and ester group orientation) .

Q. What analytical methods are used to assess purity and stability?

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies purity (>95% for research-grade material) .

- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition onset >150°C) .

- Solubility profiling : Tests in polar (water, methanol) and nonpolar solvents (dichloromethane) guide formulation for biological assays .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing derivatives of methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate?

Derivative synthesis often involves:

- Electrophilic substitution : Chlorine at the pyrazole 4-position directs further functionalization (e.g., bromination or nitration) .

- Ester hydrolysis : Controlled hydrolysis with NaOH yields the carboxylic acid, enabling peptide coupling . Mechanistic studies use kinetic isotopic effects (KIEs) or computational modeling (DFT) to track intermediates .

Q. How can computational modeling predict the biological activity of this compound?

- Molecular docking : Simulates binding to targets like kinases or GPCRs. Pyrazole and ester moieties show affinity for hydrophobic pockets .

- QSAR models : Correlate substituent effects (e.g., chloro vs. bromo) with bioactivity trends .

- ADMET prediction : Software (e.g., SwissADME) estimates solubility, permeability, and metabolic stability .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or MS data arise from:

- Tautomerism : Pyrazole ring proton shifts vary with solvent (DMSO vs. CDCl₃) .

- Impurity interference : Side products (e.g., unreacted starting material) require rigorous purification . Cross-validation with 2D NMR (COSY, HSQC) and independent synthesis replicates ensure accuracy .

Q. How is the compound’s stability evaluated under varying pH and temperature conditions?

- pH stability studies : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. Stability is highest at pH 6–8 .

- Accelerated thermal testing : Heat at 40–60°C for 1–4 weeks to simulate long-term storage. Degradation products are identified via LC-MS .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Derivative Synthesis

Q. Table 2. Spectroscopic Reference Data

| Technique | Key Signals | Interpretation | Reference |

|---|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.45 (d, 3H, CH₃), δ 3.85 (s, 3H, OCH₃) | Methyl groups confirm ester moiety | |

| ¹³C NMR | δ 169.8 (C=O), δ 148.2 (pyrazole C) | Ester carbonyl and heterocycle | |

| HRMS | m/z 219.04 [M+H]+ | Molecular formula confirmation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.